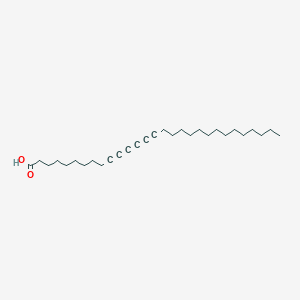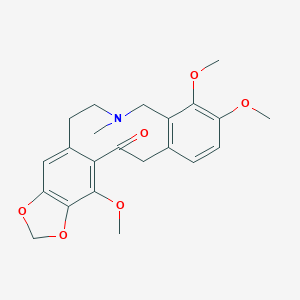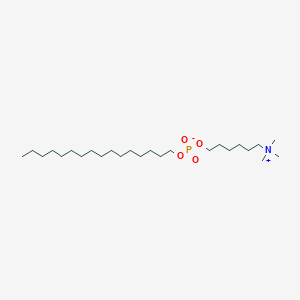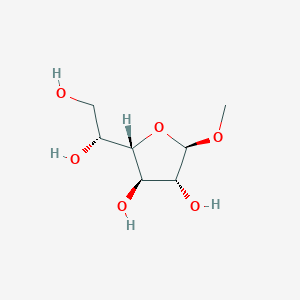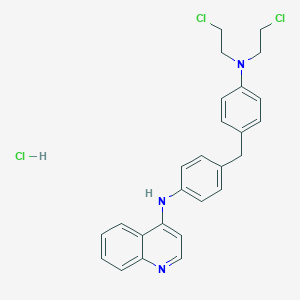
N-(4-((4-(Bis(2-chloroethyl)amino)phenyl)methyl)phenyl)-4-quinolinamine monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-((4-(Bis(2-chloroethyl)amino)phenyl)methyl)phenyl)-4-quinolinamine monohydrochloride, commonly known as Quinacrine, is a synthetic compound that has been used in various scientific research applications. It was first synthesized in 1930 and has since been used in a variety of biochemical and physiological studies.
作用機序
The mechanism of action of Quinacrine is not fully understood, but it is believed to work by intercalating into DNA and RNA, thereby interfering with their replication and transcription. It has also been shown to inhibit the activity of certain enzymes involved in DNA repair and replication.
生化学的および生理学的効果
Quinacrine has been shown to have a variety of biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of apoptosis, and modulation of immune system function. It has also been shown to have anti-inflammatory properties and to inhibit the production of certain cytokines.
実験室実験の利点と制限
One advantage of using Quinacrine in lab experiments is its fluorescent properties, which make it useful as a probe for DNA, RNA, and proteins. It is also relatively easy to synthesize and purify. However, Quinacrine has some limitations, including its potential toxicity and the fact that it can intercalate into both normal and cancerous cells, making it difficult to target specific cells.
将来の方向性
There are several potential future directions for research involving Quinacrine. One area of interest is its potential use in cancer treatment, particularly in combination with other drugs. Another area of research is its potential use as an immunomodulatory agent, particularly in the treatment of autoimmune diseases. Additionally, further studies are needed to fully understand the mechanism of action of Quinacrine and its potential side effects.
合成法
The synthesis of Quinacrine involves the condensation of 4-aminobenzyl alcohol with 4-(bis(2-chloroethyl)amino)benzaldehyde, followed by the addition of 4-chloroaniline and quinoline. The resulting product is then purified and converted into the monohydrochloride salt form.
科学的研究の応用
Quinacrine has been used in various scientific research applications, including as a fluorescent probe for DNA, RNA, and proteins. It has also been used as an antimalarial drug and a treatment for certain autoimmune diseases. In addition, Quinacrine has been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of certain cancer cells.
特性
CAS番号 |
133041-54-0 |
|---|---|
製品名 |
N-(4-((4-(Bis(2-chloroethyl)amino)phenyl)methyl)phenyl)-4-quinolinamine monohydrochloride |
分子式 |
C26H26Cl3N3 |
分子量 |
486.9 g/mol |
IUPAC名 |
N-[4-[[4-[bis(2-chloroethyl)amino]phenyl]methyl]phenyl]quinolin-4-amine;hydrochloride |
InChI |
InChI=1S/C26H25Cl2N3.ClH/c27-14-17-31(18-15-28)23-11-7-21(8-12-23)19-20-5-9-22(10-6-20)30-26-13-16-29-25-4-2-1-3-24(25)26;/h1-13,16H,14-15,17-19H2,(H,29,30);1H |
InChIキー |
RLFGZCRMNDFORQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC=N2)NC3=CC=C(C=C3)CC4=CC=C(C=C4)N(CCCl)CCCl.Cl |
正規SMILES |
C1=CC=C2C(=C1)C(=CC=N2)NC3=CC=C(C=C3)CC4=CC=C(C=C4)N(CCCl)CCCl.Cl |
その他のCAS番号 |
133041-54-0 |
同義語 |
N-[4-[[4-[bis(2-chloroethyl)amino]phenyl]methyl]phenyl]quinolin-4-amin e hydrochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1R,2E,8S,10R,11S)-6-(Ethoxymethyl)-8,10,11-trihydroxy-1,10-dimethyl-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-5-one](/img/structure/B161804.png)
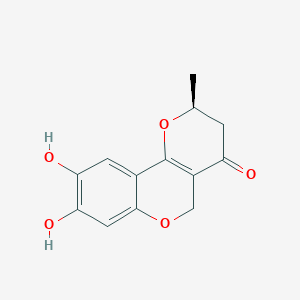
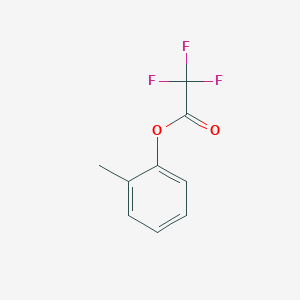
![3-Furancarboxaldehyde, tetrahydro-5-methoxy-2-methyl-, [2R-(2alpha,3alpha,5alpha)]-(9CI)](/img/structure/B161808.png)
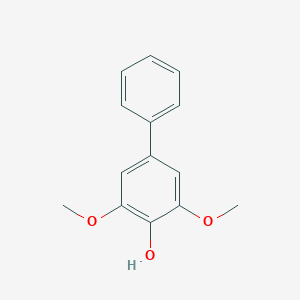
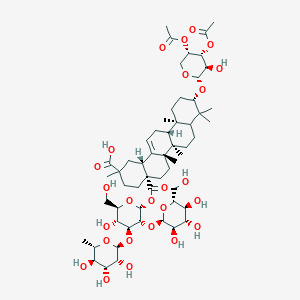
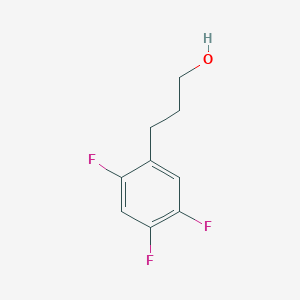
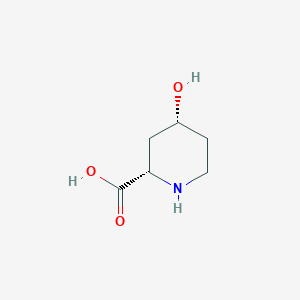

![(1S,4As,8aS)-4-[2-(furan-3-yl)ethyl]-1-hydroxy-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-1H-naphthalen-2-one](/img/structure/B161823.png)
